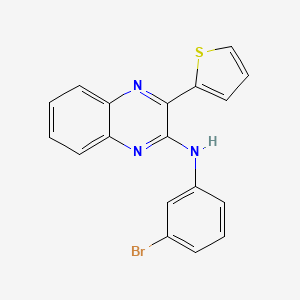
N-(3-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Thiophene Substitution: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Amine Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(3-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Bromophenyl)-3-(phenyl)quinoxalin-2-amine
- N-(3-Bromophenyl)-3-(furan-2-yl)quinoxalin-2-amine
- N-(3-Bromophenyl)-3-(pyridin-2-yl)quinoxalin-2-amine
Uniqueness
N-(3-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
832081-72-8 |
|---|---|
Molekularformel |
C18H12BrN3S |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-3-thiophen-2-ylquinoxalin-2-amine |
InChI |
InChI=1S/C18H12BrN3S/c19-12-5-3-6-13(11-12)20-18-17(16-9-4-10-23-16)21-14-7-1-2-8-15(14)22-18/h1-11H,(H,20,22) |
InChI-Schlüssel |
YHHAIJOZBXSIHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC(=CC=C3)Br)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile](/img/structure/B14212782.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene](/img/structure/B14212783.png)

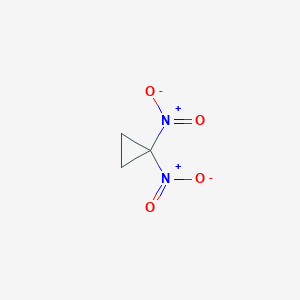
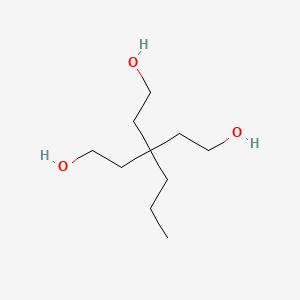
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide](/img/structure/B14212799.png)
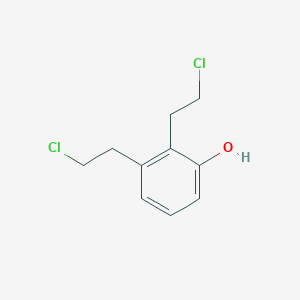

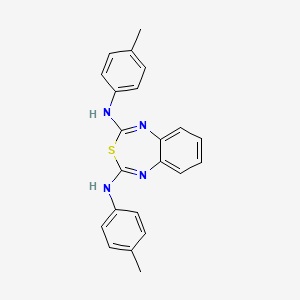
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)

![6-[6-(Dimethylamino)-5-(pyridin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212846.png)

